molecular formula C11H16O2 B14416591 Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- CAS No. 80621-73-4

Benzene, 1-(1,2-dimethoxyethyl)-4-methyl-

Cat. No.: B14416591
CAS No.: 80621-73-4
M. Wt: 180.24 g/mol
InChI Key: DFQPWUKAUAIODO-UHFFFAOYSA-N
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Description

Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dimethoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1,2-dimethoxyethane and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as zeolites or supported metal catalysts can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the 1,2-dimethoxyethyl group and the methyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2-dimethoxy-: Similar structure but lacks the 1,2-dimethoxyethyl group.

    Benzene, 1,4-dimethoxy-: Similar structure but with different substitution pattern.

    Benzene, 1-(1,2-dimethoxyethyl)-: Lacks the methyl group.

Uniqueness

Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- is unique due to the presence of both the 1,2-dimethoxyethyl group and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

80621-73-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(1,2-dimethoxyethyl)-4-methylbenzene

InChI

InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)11(13-3)8-12-2/h4-7,11H,8H2,1-3H3

InChI Key

DFQPWUKAUAIODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(COC)OC

Origin of Product

United States

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